5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. Key structural features include:
- Position 4: A 4-methoxy-2-methylbenzoyl substituent, which introduces electron-donating methoxy and methyl groups.
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
- Position 1: A 2-(4-morpholinyl)ethyl chain, providing a polar, basic moiety that may enhance bioavailability .
Properties
IUPAC Name |
(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-4-35-22-8-6-5-7-21(22)24-23(25(30)20-10-9-19(33-3)17-18(20)2)26(31)27(32)29(24)12-11-28-13-15-34-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLJQQIFHXVAK-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one represents a novel class of chemical entities with potential therapeutic applications. Its complex structure suggests a range of biological activities, making it a candidate for further investigation in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be delineated by its distinct functional groups, including:
- Ethoxy group : Contributes to lipophilicity and solubility.
- Hydroxyl group : May enhance hydrogen bonding and biological interactions.
- Methoxy and methyl substituents : Potentially modulate electronic properties and steric effects.
- Morpholine moiety : Imparts flexibility and may influence receptor interactions.
Molecular Formula
The molecular formula is .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds on various cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have shown significant activity against breast cancer (MCF-7) cells, with IC50 values ranging from 1.2 to 5.3 µM . The presence of the morpholine group in our compound may enhance its interaction with biological targets, potentially increasing its efficacy.
Antioxidant Properties
Compounds structurally related to our target have demonstrated antioxidative capabilities. For example, certain derivatives exhibited substantial antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) . The hydroxyl group in our compound could similarly contribute to its radical-scavenging ability.
Antimicrobial Activity
Preliminary investigations into structurally analogous compounds have indicated promising antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 8 µM . This suggests that our compound may also possess antimicrobial potential.
Enzyme Inhibition
Some piperidine derivatives have been evaluated for their ability to inhibit α-glucosidase, a target for diabetes management . Although direct studies on our compound are lacking, the presence of polar functional groups hints at possible enzyme inhibition capabilities.
Case Study 1: Anticancer Screening
In a study aimed at identifying anticancer agents, compounds similar to our target were screened against multicellular spheroids. The results indicated that certain structural motifs significantly enhanced cytotoxicity against various cancer types . This underscores the importance of further exploring the biological activity of our compound in similar models.
Case Study 2: Antioxidative Activity Assessment
Research on methoxy-substituted benzimidazoles revealed a correlation between the number of hydroxyl groups and increased antioxidative activity. Compounds exhibiting two hydroxyl groups showed enhanced protective effects against oxidative stress in cellular models . This suggests that our compound may also exhibit similar protective mechanisms.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is its potential as an anticancer agent . Studies have indicated that derivatives of pyrrolones exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation. For instance, compounds structurally related to this pyrrolone have shown efficacy against breast and lung cancer cells through targeted action on specific cellular pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of similar compounds. The presence of functional groups such as methoxy and ethoxy enhances their interaction with microbial membranes, leading to increased permeability and subsequent cell death. This makes them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that certain pyrrolone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated pain.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Investigated the anticancer effects on MCF-7 breast cancer cells; showed IC50 values in low micromolar range. | Potential for development as a breast cancer therapeutic. |
| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition zones. | Development of new antimicrobial agents. |
| Study 3 | Assessed anti-inflammatory effects in a rat model; reduced paw edema significantly compared to control. | Possible treatment for inflammatory diseases. |
Pharmacological Insights
The pharmacokinetics of this compound are critical for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in determining its efficacy and safety profile. Preliminary studies suggest favorable ADME characteristics, which support further investigation into its clinical applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: Bulky substituents (e.g., 4-tert-butylphenyl in compound 20) correlate with higher yields (62%), possibly due to improved crystallization .
Melting Point Trends :
- Hydrophobic substituents (e.g., tert-butyl) increase melting points (263–265°C), likely enhancing crystallinity .
- Flexible chains (e.g., morpholinyl ethyl in the target compound) may lower melting points compared to rigid analogs, though direct data are lacking.
Functional Group Impact on Bioactivity
For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
